REACTION_CXSMILES
|
[ClH:1].[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:11][CH3:12])=[C:7]([CH2:9][NH2:10])[CH:8]=1.C(N(CC)CC)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=[O:21].[OH2:35]>O1CCCC1>[ClH:1].[Br:2][C:3]1[CH:4]=[CH:5][C:6]([S:11]([CH3:12])(=[O:21])=[O:35])=[C:7]([CH2:9][NH2:10])[CH:8]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=CC(=C(C1)CN)SC
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 14 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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WASH
|
Details
|
The extract was washed successively with 1N hydrochloric acid and saturated brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in ethyl acetate (200 ml)
|
Type
|
ADDITION
|
Details
|
m-chloroperbenzoic acid (14.4 g, containing water: Wako Pure Chemical Industries, Ltd.) was added at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 4 hr
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
treated with aqueous sodium hydrogen carbonate solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by basic silica gel column chromatography (ethyl acetate:hexane=2:1)
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in methanol (100 ml)
|
Type
|
ADDITION
|
Details
|
4N hydrogen chloride-ethyl acetate solution (15 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with ethyl acetate
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=CC(=C(C1)CN)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |